

Advanced Technical Guide: (R)-3,3'-Dimethyl-BINOL (CAS 55515-98-5)

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Compound of Interest

Compound Name: 3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol

CAS No.: 143569-18-0

Cat. No.: B13154041

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Executive Summary

(R)-3,3'-Dimethyl-1,1'-binaphthyl-2,2'-diol (CAS 55515-98-5) is a

-symmetric, axially chiral ligand derived from the BINOL (1,1'-bi-2-naphthol) backbone. It is a critical reagent in asymmetric catalysis, specifically designed to enhance stereocontrol through steric modulation at the 3 and 3' positions. Unlike unsubstituted BINOL, the 3,3'-dimethyl groups extend the chiral pocket, significantly improving enantioselectivity in Lewis acid-catalyzed reactions such as alkylations, Diels-Alder cycloadditions, and Michael additions.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its application in enantioselective drug development workflows.

Physicochemical Profile

The following data characterizes the research-grade compound typically used in organic synthesis.

Property	Specification
Chemical Name	(R)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol
CAS Number	55515-98-5
Molecular Formula	
Molecular Weight	314.38 g/mol
Appearance	Off-white to light yellow crystalline solid
Melting Point	201–203 °C
Chirality	Axial (-atropisomer)
Solubility	Soluble in THF, , Toluene; Insoluble in Water
Purity Standard	(HPLC), ee

Ligand Architecture & Mechanism

The efficacy of CAS 55515-98-5 stems from the restricted rotation around the 1,1'-binaphthyl bond. The introduction of methyl groups at the 3,3'-positions serves a dual purpose:

- **Steric Wall Construction:** The methyl groups project into the reaction coordination sphere, creating a narrower "chiral pocket" than the parent BINOL. This forces the substrate to adopt a specific orientation, minimizing the transition state energy for one enantiomer over the other.
- **Electronic Modulation:** While primarily steric, the alkyl groups slightly increase the electron density of the naphthyl rings, influencing the Lewis acidity of the metal center when chelated.

Visualization: Ligand Synthesis Pathway

The synthesis of (R)-3,3'-Dimethyl-BINOL utilizes Directed Ortho-Metalation (DoM). The hydroxyl groups are first protected to direct the lithiation to the 3,3' positions.

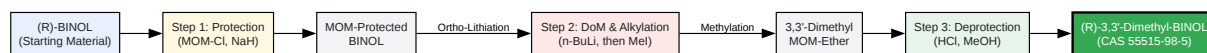


Figure 1: Synthetic route to (R)-3,3'-Dimethyl-BINOL via Directed Ortho-Metalation.

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Experimental Protocols

Protocol A: Synthesis of (R)-3,3'-Dimethyl-BINOL

Note: This protocol requires strictly anhydrous conditions due to the use of n-Butyllithium.

Reagents: (R)-BINOL, Sodium Hydride (NaH), Chloromethyl methyl ether (MOMCl), n-Butyllithium (n-BuLi), Methyl Iodide (MeI), THF.

- Protection: Dissolve (R)-BINOL (10 mmol) in dry THF at 0°C. Add NaH (2.2 eq) portion-wise. After 30 min, add MOMCl (2.2 eq) dropwise. Stir at RT for 3 hours. Quench with water, extract with EtOAc, and dry to obtain the MOM-ether.
- Lithiation & Methylation: Dissolve the MOM-ether in dry or THF under Argon. Cool to 0°C (or -78°C for higher precision). Add n-BuLi (2.5 eq) dropwise. Stir for 2–3 hours to ensure lithiation at the 3,3' positions.
- Quench: Add Methyl Iodide (3.0 eq) dropwise. Allow to warm to RT and stir overnight.
- Deprotection: Dissolve the crude alkylated product in MeOH/THF (1:1). Add conc. HCl (trace) or acidic resin and reflux for 4 hours to cleave the MOM groups.
- Purification: Neutralize, extract, and recrystallize from Toluene/Hexane to yield pure (R)-3,3'-Dimethyl-BINOL.

Protocol B: Catalytic Asymmetric Alkylation (Diethylzinc Addition)

This ligand is highly effective for the enantioselective addition of organozinc reagents to aldehydes.

Reaction:

- **Catalyst Formation:** In a flame-dried Schlenk flask, combine (R)-3,3'-Dimethyl-BINOL (0.1 mmol, 10 mol%) and (1.2 eq) in dry Toluene. Stir for 1 hour to form the Titanium-Ligand complex.
- **Substrate Addition:** Add Benzaldehyde (1.0 mmol) and cool the system to 0°C.
- **Reagent Addition:** Add (2.0 mmol, 1.0 M in hexanes) slowly via syringe.
- **Workup:** Stir at 0°C for 4–8 hours. Quench with 1N HCl. Extract with .
- **Analysis:** Analyze enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Expect ee > 90% due to the 3,3'-methyl steric shielding.

Applications in Drug Development

The "3,3'-substitution effect" is a critical concept in medicinal chemistry.^[1] By modifying the BINOL backbone, researchers can tune the catalyst to accommodate specific drug intermediates.

Key Applications

- **Chiral Building Blocks:** Synthesis of enantiopure secondary alcohols, which are precursors for statins and beta-blockers.
- **Hetero-Diels-Alder Reactions:** Used to construct chiral heterocycles found in alkaloids and antibiotic scaffolds.

- Mechanism: The 3,3'-dimethyl groups prevent the formation of oligomeric metal species (which often lead to racemic background reactions), ensuring the formation of the active monomeric catalytic species.

Visualization: Catalytic Cycle (Zn/Ti Mediated)

The following diagram illustrates how the ligand controls the stereochemical outcome.

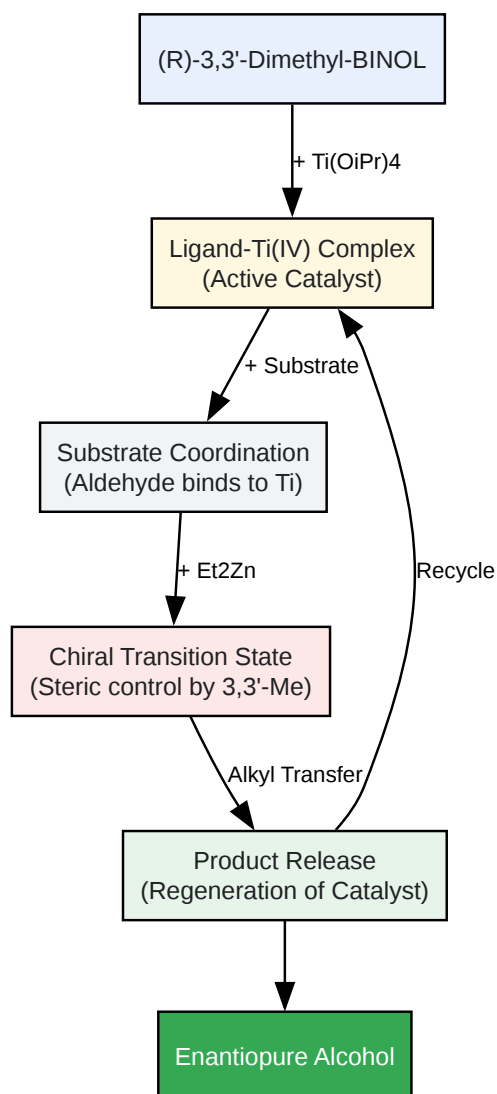


Figure 2: Catalytic cycle for asymmetric alkylation using Ti(IV)-BINOLate complex.

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Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Store at room temperature in a dry, well-ventilated place. The compound is stable but hygroscopic; keep container tightly closed.
- Disposal: Dispose of contents/container to an approved waste disposal plant. Contains organic carbon; incineration is recommended.

References

- BenchChem.Application of Alkyl-Substituted Naphthols in Asymmetric Catalysis: A Focus on BINOL Derivatives. Retrieved from
- Sigma-Aldrich.BINOL and Derivatives: Ligands in Asymmetric Synthesis. Retrieved from
- SciSpace.BINOLs modified at 3,3'-positions: chemists' preferred choice in asymmetric catalysis. (2015).[2][3][4][5][6] Retrieved from
- PubChem.Compound Summary for CAS 55515-98-5. Retrieved from
- A2B Chem.Product Specification: (R)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol.[7][8][1][9][10][11] Retrieved from

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Sources

- 1. (R)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol [myskinrecipes.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. CAS Common Chemistry [commonchemistry.cas.org]

- [4. Dextromethorphan | C₁₈H₂₅NO | CID 5360696 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. scispace.com \[scispace.com\]](#)
- [6. 2,5-Dihydroxybenzaldehyde \[webbook.nist.gov\]](#)
- [7. 55515-98-5 | \(R\)-3,3'-Dimethyl-\[1,1'-binaphthalene\]-2,2'-diol - MolDb \[moldb.com\]](#)
- [8. CAS 55515-98-5: 3,3'-dimethyl-1,1'-binaphthalene-2,2'-diol \[cymitquimica.com\]](#)
- [9. \(R\)-3,3'-Dimethyl-\[1,1'-binaphthalene\]-2,2'-diol , 98% , 55515-98-5 - CookeChem \[cookechem.com\]](#)
- [10. a2bchem.com \[a2bchem.com\]](#)
- [11. 55515-99-6 | \(1S\)-3,3'-Dimethyl-\[1,1'-binaphthalene\]-2,2'-diol | Alcohols | Ambeed.com \[ambeed.com\]](#)
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